molecular formula C10H12O6 B1329662 Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 6289-46-9

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No. B1329662
CAS RN: 6289-46-9
M. Wt: 228.2 g/mol
InChI Key: MHKKFFHWMKEBDW-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two ester groups and a 1,4-dicarboxylate on a cyclohexane ring which also contains two ketone functionalities at the 2,5-positions. This compound is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied, indicating the importance of such structures in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the formation of complex cyclic structures. For instance, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates involves reactions of pyridinium ylides with dimethyl acetylenedicarboxylate, indicating that similar strategies could potentially be applied to synthesize the title compound . Another related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, is synthesized through photoirradiation, suggesting that light-mediated reactions might be a viable pathway for the synthesis of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate .

Molecular Structure Analysis

The molecular structure of compounds similar to dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is often determined using X-ray crystallography. For example, the crystal structure of dimethyl 2,5-bis[(diphenoxyphosphoryl)oxy]cyclohexa-1,4-diene-1,4-dicarboxylate was elucidated, revealing the dihedral angles between the cyclohexa-1,4-diene ring and the substituent groups . This suggests that the molecular structure of the title compound could also be studied using similar techniques to understand its conformation and stereochemistry.

Chemical Reactions Analysis

The title compound's derivatives undergo various chemical reactions. For instance, the thermolysis of 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives yields dimethyl phthalate and thiazole derivatives . The bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate undergo dehydrobromination to produce phenols . These reactions demonstrate the reactivity of the cyclohexane-1,4-dicarboxylate moiety under various conditions, which could be extrapolated to the title compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be inferred from related compounds. For example, the crystal structure analysis provides insights into the weak intermolecular C—H⋯O hydrogen bonds present in similar molecules . Additionally, the reactivity of the compound's derivatives in cycloaddition reactions and the selective hydrogenation of exocyclic double bonds suggest that the title compound may also participate in such reactions, affecting its physical properties and reactivity profile.

Scientific Research Applications

Toxicological Profile

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, along with its analogs, has been assessed for its toxicological properties. It is part of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used to clean coal, which was accidentally released into the Elk River in West Virginia. Investigations have shown that these substances exhibit low to moderate acute and subchronic oral toxicity. Specifically, the compounds have been observed not to cause skin sensitization below certain doses, indicating their safety at plausible human exposures. Moreover, these chemicals are not mutagenic and are not predicted to be carcinogenic. However, some constituents were predicted to possibly be developmental toxicants, although actual rat studies did not demonstrate developmental toxicity for dimethyl 1,4-cyclohexanedicarboxylate and related compounds (Paustenbach et al., 2015).

Catalytic Synthesis

The compound has been implicated in the catalytic synthesis of various materials. For instance, it's mentioned in the context of producing dimethyl carbonate (DMC), a solvent notably used in lithium-ion batteries. The production process from propylene carbonate (PC) and methanol (MeOH) is highlighted as an environmentally friendly and highly efficient method. The review delves into different production technologies, catalysts, and the relationship between catalyst preparation and performance. This highlights the importance of the compound in facilitating green and efficient industrial processes (Deng et al., 2019).

Applications in Fuel Technology

The compound is also noted in the context of fuel technology. For example, polyoxymethylene dimethyl ethers (OME), containing 3–5 CH2O units (OME3–5), are an emerging class of oxygenated fuels for diesel engines. They are known to considerably reduce soot formation due to the absence of C-to-C bonds, thereby allowing for higher exhaust gas recirculation (EGR) rates to reduce NOx emissions. The production processes of OME involve dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and its analogs, showing the compound's significance in developing sustainable fuel options (Baranowski et al., 2017).

Safety And Hazards

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety precautions include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKFFHWMKEBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027617
Record name Dimethyl succinylsuccinate
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

CAS RN

6289-46-9
Record name Dimethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl succinylsuccinate
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Record name Dimethyl succinylsuccinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester
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Record name Dimethyl succinylsuccinate
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Record name Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of dimethyl succinate (400.1 g., 98.7% purity, 2.7 mole) and dry methanol (13 g., 0.4 mole) at 30° C. under nitrogen is added over 1.5 hour a stirred slurry of finely divided sodium (22.1 g., 0.96 mole) in dimethyl succinate (83.4 g., 0.57 mole). The temperature rises to 45° C. maximum. The mixture is heated to 76° C. and the methanol stripped off over two hours. Additional dimethyl succinate is added (200 g., 1.38 mole) to maintain the fluidity of the reaction. On completion of methanol distillation, methanol is added (400 g., 12.5 mole) and the mixture cooled to 30° C., filtered and the excess dimethyl succinate washed out with dry methanol. The resulting filtercake is reslurried in methanol and added to 15% aqueous sulfuric acid (330 g.), cooled to 24° C. then filtered, washed with water to remove the sodium sulfate, and dried. A yield of 81% of theory dimethyl succinylsuccinate is obtained.
Quantity
400.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
VM Ismailov, GG Ibragimova, ND Sadykhova… - Russian Journal of …, 2017 - Springer
Alkylation of methyl 4-chloro-3-oxobutanoate with 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane afforded the corresponding dimethyl 2,5-dioxocyclohexane-1,4-…
Number of citations: 1 link.springer.com
Z Liu, Y Lin, X Wen, Q Su - Colloids and Surfaces A: Physicochemical and …, 2005 - Elsevier
Novel polymeric electrorheological (ER) fluids were achieved by dispersing polyquin(2,3-b)acridine-12,14(5,7)dione (polyquinacridinedione, PQA) in bromodiphenylmethane (BDPM) …
Number of citations: 17 www.sciencedirect.com
M Shimizu, Y Asai, Y Takeda, A Yamatani, T Hiyama - Tetrahedron letters, 2011 - Elsevier
A new molecular design of organic emitters exhibiting efficient solid-state fluorescence, which involves planarity breaking of N,N-diorganoquinacridones, is presented. The new design …
Number of citations: 65 www.sciencedirect.com
L Chen, P Ma, G Zhou, X Qin, L Xu, Z Junxian… - Available at SSRN … - papers.ssrn.com
Nitrite (NO2-) has been widely used in the food and beverages manufacturing processes. It has been identified as a significant threat chemical to human health and heavily assayed in …
Number of citations: 0 papers.ssrn.com
MF Ansell, GC Culling - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
(IV)(V)(VI)(VIII the product was anthracene, produced by cyclisation of the keto-ester (V) to the perhydroanthracene derivative (VII), which by the subsequent procedure yielded …
Number of citations: 7 pubs.rsc.org
GD Kumar, YC Liao, R Nazir, M Banasiewicz… - Physical Chemistry …, 2023 - pubs.rsc.org
Quadrupolar bis-coumarins bearing dialkylamino groups, prepared by a double Pechmann reaction and subsequent oxidation, strongly emit yellow-orange light. Comparison with non-…
Number of citations: 3 pubs.rsc.org
R Huang, B Liu, C Wang, Y Wang… - The Journal of Physical …, 2018 - ACS Publications
With the aim of highlighting the potential talent of the unique single-benzene skeleton versus the common large π-systems, we propose a general strategy to construct single-benzene …
Number of citations: 46 pubs.acs.org
F Yu, X Zhang, H Zhao, Z Jiang, T Wang, N Wang… - …, 2022 - pubs.rsc.org
Organic single benzene fluorescent molecules often suffer from an aggregation-induced quenching effect under solid-state conditions, especially for red-emissive molecules, due to …
Number of citations: 3 pubs.rsc.org
X Zhang, J Wang, H Liu, F Yu, T Wang, X Huang… - Dyes and …, 2022 - Elsevier
In this work, polymorphic manipulation is applied to regulate the fluorescence emission of multi-function crystalline materials, which provides an efficient strategy for regulating …
Number of citations: 13 www.sciencedirect.com
JQ Li, H Wang, C Li, FM Zeng, CB Li… - Journal of Coordination …, 2021 - Taylor & Francis
A new Sm(III) coordination complex, [Sm(DHTA) 4 (H 2 O) 3 ] n , was synthesized with 2,5-dihydroxyterephthalic acid (H 2 DHTA) as ligand. The crystal structure and properties were …
Number of citations: 2 www.tandfonline.com

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